5-amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Description
5-amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorophenyl group at the N1 position and an amino substituent at C3. Pyrazolo[3,4-d]pyrimidines are purine analogs with broad pharmacological relevance, including antitumor, antimicrobial, and anti-inflammatory activities . The 4-chlorophenyl moiety enhances lipophilicity and influences molecular interactions with biological targets, while the C5 amino group contributes to hydrogen bonding and metabolic stability .
Properties
IUPAC Name |
5-amino-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O/c12-7-1-3-8(4-2-7)17-10-9(5-15-17)11(18)16(13)6-14-10/h1-6H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSQZVNZNXILCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Stage Synthesis via Phenylhydrazine and Ethyletoxymethylencyanocetate
One of the classical and well-documented methods involves a two-stage synthesis:
- Stage 1: Synthesis of ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate by reacting 4-chlorophenylhydrazine hydrochloride with ethyletoxymethylencyanocetate.
- Stage 2: Cyclization and further heating of the intermediate to yield 5-amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
This method was employed in a study aiming to develop anticonvulsant agents, where the intermediate and final compounds were characterized by ^1H NMR spectroscopy and melting point analysis. Alkylation reactions were also explored on this scaffold, showing that alkylation can occur at the nitrogen (N-5) or oxygen (O-4) atoms, leading to different derivatives.
General procedure for alkylation:
- Dissolve 0.001 mol of the pyrazolopyrimidine compound in 10 mL dimethylformamide.
- Add 0.0015 mol sodium bicarbonate and 0.001 mol alkyl halide.
- Heat the mixture at 70°C for 5 hours.
- Cool, isolate the precipitate, crystallize from isopropanol.
Microwave-Assisted Solvent-Free Synthesis
A more recent advancement in the preparation of pyrazolo[3,4-d]pyrimidin-4-ones, including 5-amino derivatives, involves microwave irradiation under solvent-free conditions. This method offers significant advantages:
- Reduced reaction time: Minutes compared to hours in conventional heating.
- Higher yields: Typically 87–94% compared to 73–86% by classical methods.
- Eco-friendly: Avoids use of solvents and reduces energy consumption.
- React 5-amino-1-phenyl-1H-pyrazole-4-carboxamides with aroyl halides (e.g., 4-chlorobenzoyl chloride) under microwave irradiation.
- The reaction proceeds rapidly (4–6 minutes) with yields up to 94%.
- Products are purified by recrystallization.
| Entry | Aroyl Halide Substituent | Conventional Heating Time (min) | Yield (%) | Microwave Time (min) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|---|
| 1 | 4-Chlorophenyl | 420 | 74 | 6 | 93 | 176–178 |
| 5 | 4-Chlorophenyl | 360 | 85 | 4 | 94 | 179–181 |
This data demonstrates the efficiency of microwave-assisted synthesis for these compounds.
Synthesis via Pyrazolooxazine Intermediate
Another synthetic route involves the preparation of a pyrazolooxazine intermediate followed by condensation to the target compound:
- React ethyl (ethoxymethylene)cyanoacetate with 4-chlorophenylhydrazine to form the aminoester.
- Hydrolyze the aminoester with alcoholic sodium hydroxide to the corresponding carboxylic acid.
- Reflux with acetic anhydride to form 6-methyl-1-(4-chlorophenyl)-2,3-dihydropyrazolo[3,4-d]oxazin-4(1H)-one.
- Condense the pyrazolooxazine intermediate with hydrazine hydrate to obtain 5-amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
This method provides a key intermediate allowing further functionalization and has been used in anti-inflammatory drug development studies.
Green and Conventional Methods for Pyrazolopyrimidine Derivatives
Recent research has also focused on green chemistry approaches, including solvent-free reactions and catalytic methods:
- Reflux or fusion of 2,4-dichlorobenzaldehyde with acetophenone, ethyl cyanoacetate, or malononitrile in absolute ethanol with catalytic piperidine.
- Formation of arylidene intermediates followed by Michael addition and intramolecular cyclization to yield pyrazolopyrimidine derivatives with 4-chlorophenyl substitution.
This approach emphasizes environmentally benign conditions and efficient cyclization mechanisms.
Summary Table of Preparation Methods
Research Findings and Notes
- Alkylation of the pyrazolopyrimidine core can lead to N-alkylated or O-alkylated products, which can be selectively synthesized by controlling reaction conditions.
- Microwave-assisted synthesis significantly reduces reaction times from several hours to minutes while improving yields and purity, making it highly suitable for scale-up and industrial applications.
- The pyrazolooxazine pathway offers a strategic intermediate for further derivatization and has been applied in medicinal chemistry for anti-inflammatory agents.
- Green chemistry methods align with sustainable synthesis goals, reducing solvent use and waste generation.
This comprehensive review of preparation methods for 5-amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one integrates classical, microwave-assisted, intermediate-based, and green synthetic approaches, providing a valuable resource for researchers seeking efficient and versatile synthetic routes.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
5-amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential to inhibit various biological targets, including enzymes and receptors.
Medicine: Research focuses on its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 5-amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular receptors, modulating signaling pathways that are crucial for cell growth and survival .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidines exhibit structural diversity based on substituents at N1, C5, and C4. Key comparisons are outlined below:
Substituent Effects on Molecular Geometry
The dihedral angle between the pyrazolo[3,4-d]pyrimidine core and aryl substituents at N1 varies significantly, impacting planarity and binding affinity. For example:
Dihedral angles <20° (e.g., in allopurinol) correlate with improved planarity and target engagement, while bulkier substituents (e.g., 4-chlorophenyl) introduce steric effects that may modulate selectivity .
Biological Activity
Overview
5-Amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential anticancer , anti-inflammatory , and antimicrobial properties, making it a promising candidate for drug development.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 261.67 g/mol
- CAS Number : 941868-12-8
The structural uniqueness of this compound, particularly its pyrazolo[3,4-d]pyrimidine core , contributes to its biological activity. The presence of an amino group and a chloro-substituted phenyl ring enhances its interaction with various biological targets.
Target Enzymes and Pathways
One of the primary targets of this compound is cyclin-dependent kinase 2 (CDK2) , which is crucial for cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest in cancer cells, particularly at the G0-G1 phase, thereby preventing progression to the S phase where DNA replication occurs .
Biochemical Interactions
The compound interacts with various enzymes and proteins through hydrogen bonding with key amino acid residues. This interaction leads to significant biochemical changes that affect cellular processes such as proliferation and apoptosis in cancer cells.
Anticancer Activity
Research indicates that 5-amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exhibits notable anticancer properties:
- In vitro Studies : The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Mechanistic Insights : Studies have demonstrated that it can downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors, leading to increased cancer cell death .
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory effects:
- COX Inhibition : It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. Compounds similar to this one have shown selectivity indices indicating potent anti-inflammatory activity without significant gastric toxicity .
| Compound | COX-2 Inhibition IC (µM) | Selectivity Index |
|---|---|---|
| 5-amino... | 0.034 - 0.052 | High |
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has been assessed for antimicrobial activity:
- Broad Spectrum : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as a novel antibacterial agent.
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of this compound:
- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant antileukemia activity, suggesting a pathway for further development in treating hematological malignancies .
- Safety Profile : Histopathological evaluations in animal models indicated minimal degenerative changes in vital organs when treated with this compound, supporting its safety for further clinical investigation .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 5-amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one?
The compound is synthesized via cyclocondensation reactions. A typical protocol involves refluxing ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide (HCONH2) at 80°C for 10 hours, followed by precipitation in cold water and recrystallization from dimethylformamide (DMF) . Modifications include substituting phenyl groups with 4-chlorophenyl moieties to achieve the target structure. Key intermediates must be purified using column chromatography, and reaction progress monitored via TLC or HPLC.
Q. How can the purity and structural integrity of this compound be validated experimentally?
Characterization involves:
Q. What pharmacological activities are associated with pyrazolo[3,4-d]pyrimidine derivatives?
Pyrazolo[3,4-d]pyrimidines are purine analogues with demonstrated antitumor and antiproliferative activities. Specific derivatives inhibit kinases involved in cancer signaling pathways . For example, substitution at the 1-position with aryl groups (e.g., 4-chlorophenyl) enhances target selectivity and metabolic stability .
Advanced Research Questions
Q. How can synthetic yields be optimized for N-substituted derivatives of this compound?
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Catalysis : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
- Temperature control : Reflux at 80–100°C minimizes side reactions (e.g., hydrolysis of chloroacetamide intermediates) .
Comparative studies show yields ranging from 45% (uncatalyzed reactions) to 72% (catalyzed conditions) .
Q. How can contradictory data on biological activity be resolved across studies?
Discrepancies often arise from:
- Structural variability : Minor substituent changes (e.g., fluorine vs. chlorine at the 4-position) alter binding affinity .
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC₅₀ values .
A meta-analysis approach, combining molecular docking simulations and in vitro dose-response curves, can reconcile conflicting results .
Q. What advanced analytical techniques are critical for studying structure-activity relationships (SAR)?
- X-ray crystallography : Resolves 3D conformations and hydrogen-bonding interactions (e.g., NH···O=C motifs in pyrimidinone rings) .
- QSAR modeling : Utilizes electronic parameters (HOMO/LUMO energies) and steric descriptors (molar refractivity) to predict bioactivity .
- In vivo pharmacokinetics : Evaluates metabolic stability via LC-MS/MS profiling of plasma metabolites .
Q. How should experimental designs account for variability in pharmacological assays?
Adopt a split-plot design with:
- Primary factors : Compound concentration, incubation time.
- Blocking variables : Cell passage number, technician expertise.
For example, a study with four replicates per concentration (1–100 µM) and ANOVA post hoc tests (p < 0.05) ensures statistical rigor .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
